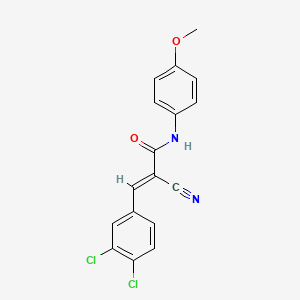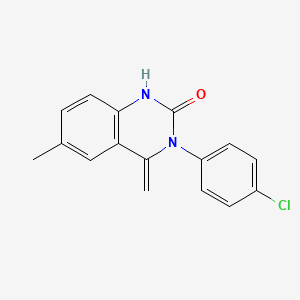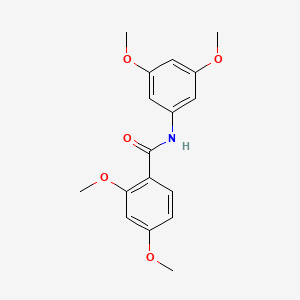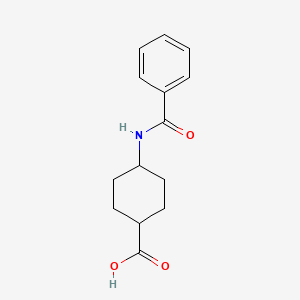
3-cyclopentyl-N-(2-ethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(2-ethylphenyl)propanamide, also known as CX717, is a compound that belongs to the ampakine family. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX717 has been shown to enhance cognitive function and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
3-cyclopentyl-N-(2-ethylphenyl)propanamide modulates the activity of AMPA receptors by increasing the response of the receptor to glutamate, the main excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. This increased synaptic plasticity is thought to underlie the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory processes. 3-cyclopentyl-N-(2-ethylphenyl)propanamide also increases the release of dopamine, a neurotransmitter that is involved in reward and motivation. These effects on neurotransmitter release are thought to contribute to the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is that it has been extensively studied in animal models and has shown promising results in enhancing cognitive function. However, one limitation is that the mechanism of action of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is not fully understood, and further research is needed to elucidate its effects on synaptic plasticity and neurotransmitter release.
Zukünftige Richtungen
There are several potential future directions for research on 3-cyclopentyl-N-(2-ethylphenyl)propanamide. One area of research could focus on the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research could focus on the use of 3-cyclopentyl-N-(2-ethylphenyl)propanamide in combination with other drugs to enhance its cognitive-enhancing effects. Finally, further research is needed to investigate the long-term effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide on cognitive function and to determine its potential therapeutic applications in the treatment of cognitive disorders.
Synthesemethoden
3-cyclopentyl-N-(2-ethylphenyl)propanamide can be synthesized by reacting 2-ethylphenylacetonitrile with cyclopentylmagnesium bromide to form 3-cyclopentyl-2-ethylphenylpropionitrile. This intermediate can then be reduced with lithium aluminum hydride to obtain 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been extensively studied in animal models and has shown promising results in enhancing cognitive function. In a study conducted on rats, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was found to improve memory retention and spatial learning. In another study, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was shown to improve attention and working memory in monkeys. These findings suggest that 3-cyclopentyl-N-(2-ethylphenyl)propanamide has potential therapeutic applications in the treatment of cognitive disorders.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-14-9-5-6-10-15(14)17-16(18)12-11-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDGEMHXDKOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5789890.png)


![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)


![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
